molecular formula C8H17NO2 B14740426 Propanamide, 2-hydroxy-N-pentyl- CAS No. 5323-54-6

Propanamide, 2-hydroxy-N-pentyl-

Cat. No.: B14740426
CAS No.: 5323-54-6
M. Wt: 159.23 g/mol
InChI Key: CBHYPXXMQKAMNM-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions

The formal name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-hydroxy-N-pentylpropanamide . guidechem.com This name is derived from its core structure as a propanamide, which is a three-carbon amide. The "2-hydroxy" prefix indicates the presence of a hydroxyl (-OH) group attached to the second carbon of the propane (B168953) chain. The "N-pentyl" designation signifies that a pentyl group (a five-carbon alkyl chain) is substituted on the nitrogen atom of the amide group.

Standard Identifiers

To ensure unambiguous identification in chemical literature and databases, a set of standard identifiers has been assigned to 2-hydroxy-N-pentylpropanamide. These are crucial for cataloging and retrieving information about the compound. The primary identifiers are its CAS Registry Number, molecular formula, and notations that represent its structure, such as SMILES and InChIKey. guidechem.com

IdentifierValue
CAS Registry Number 5323-54-6 guidechem.comchemicalbook.comchemicalbook.com
Molecular Formula C8H17NO2 guidechem.com
SMILES Notation CCCCCNC(=O)C(C)O guidechem.com
InChIKey CBHYPXXMQKAMNM-UHFFFAOYSA-N guidechem.com

Molecular Connectivity and Isomeric Considerations

The molecular structure of 2-hydroxy-N-pentylpropanamide consists of a central propanamide backbone. A hydroxyl group is covalently bonded to the second carbon atom (C2) of this backbone. The nitrogen atom of the amide functional group is bonded to a straight-chain pentyl group.

An important structural feature of this molecule is the presence of a chiral center at the second carbon atom—the carbon atom bonded to the hydroxyl group, the methyl group, the carbonyl group, and a hydrogen atom. Due to this stereocenter, 2-hydroxy-N-pentylpropanamide can exist as a pair of enantiomers: (S)-2-hydroxy-N-pentylpropanamide and (R)-2-hydroxy-N-pentylpropanamide. These stereoisomers are non-superimposable mirror images of each other. The general CAS number 5323-54-6 typically refers to the racemic mixture, which contains equal amounts of both enantiomers. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5323-54-6

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-hydroxy-N-pentylpropanamide

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-9-8(11)7(2)10/h7,10H,3-6H2,1-2H3,(H,9,11)

InChI Key

CBHYPXXMQKAMNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C)O

Origin of Product

United States

Stereochemical Analysis and Conformational Studies of Propanamide, 2 Hydroxy N Pentyl

Elucidation of Chiral Centers and Enantiomeric Purity Assessment

Propanamide, 2-hydroxy-N-pentyl-, possesses a single chiral center at the second carbon atom (C2) of the propanamide backbone. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a carbonyl group (-C(=O)NH-pentyl), and a hydrogen atom (-H). The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (S)-2-hydroxy-N-pentylpropanamide and (R)-2-hydroxy-N-pentylpropanamide.

The absolute configuration of these enantiomers can be determined using techniques such as X-ray crystallography of a single crystal or by correlation to standards of known configuration. nih.gov The assessment of enantiomeric purity, which is the measure of the excess of one enantiomer over the other in a mixture, is crucial in many applications. Common methods for determining enantiomeric purity include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons in each enantiomer, enabling their quantification.

Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method separates volatile enantiomers based on their differential interactions with a chiral stationary phase.

Table 1: Key Stereochemical Features of Propanamide, 2-hydroxy-N-pentyl-

FeatureDescription
Chiral CenterC2 of the propanamide backbone
Enantiomers(S)-2-hydroxy-N-pentylpropanamide and (R)-2-hydroxy-N-pentylpropanamide
Methods for Enantiomeric Purity AssessmentChiral HPLC, Chiral GC, NMR with Chiral Shift Reagents

Conformational Preferences and Rotational Isomerism

The flexibility of Propanamide, 2-hydroxy-N-pentyl- arises from the rotation around its single bonds, leading to various conformations or rotational isomers (rotamers). The most significant rotational barriers are typically associated with the amide C-N bond due to its partial double bond character. This restricted rotation can lead to the existence of syn and anti conformers. nih.gov

Computational studies on similar amide-containing molecules have shown that the energy differences between various rotamers can be small, often on the order of a few kcal/mol. researchgate.net The preferred conformation in the solid state or in solution will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions. The extended pentyl chain also possesses conformational flexibility, with various staggered conformations being possible.

Table 2: Major Rotational Isomers of Propanamide, 2-hydroxy-N-pentyl-

Bond of RotationType of IsomerismDescription
Amide C-N bondSyn/Anti IsomerismRotation around the amide bond is restricted, leading to distinct planar arrangements.
C2-C(O) bondConformational IsomerismRotation affects the relative orientation of the hydroxyl and methyl groups to the amide plane.
N-C(pentyl) bondConformational IsomerismRotation determines the spatial arrangement of the pentyl chain.

Intramolecular Interactions and Stabilization Phenomena (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations of Propanamide, 2-hydroxy-N-pentyl-. chemicalbook.com The most probable intramolecular hydrogen bond would occur between the hydroxyl group (-OH) as the hydrogen bond donor and the carbonyl oxygen atom (C=O) as the hydrogen bond acceptor.

The formation of this intramolecular hydrogen bond would lead to a cyclic-like conformation. The stability of this interaction depends on the length of the chain connecting the donor and acceptor groups. In the case of Propanamide, 2-hydroxy-N-pentyl-, the formation of a five-membered ring is possible, which is a favorable arrangement. Such intramolecular hydrogen bonds have been shown to significantly influence the conformational equilibrium and can be a dominant factor in determining the preferred structure. nih.gov

Theoretical calculations and spectroscopic studies on related molecules, such as N-alkyl lactamides, have provided evidence for the presence and strength of such intramolecular hydrogen bonds. researchgate.netnih.gov The formation of an intramolecular hydrogen bond can decrease the energy barrier for translocation across lipid membranes and can influence the molecule's interaction with biological targets. rsc.org The strength of this interaction can be influenced by the solvent environment, with nonpolar solvents favoring the formation of intramolecular hydrogen bonds.

Table 3: Potential Intramolecular Interactions in Propanamide, 2-hydroxy-N-pentyl-

Interaction TypeDonorAcceptorConsequence
Hydrogen BondHydroxyl group (-OH)Carbonyl oxygen (C=O)Stabilization of a specific conformation, formation of a pseudo-five-membered ring.
van der Waals forcesAlkyl chainsAlkyl chainsContribution to the overall conformational stability through non-specific interactions.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR spectroscopy of Propanamide, 2-hydroxy-N-pentyl- would be expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
-OHVariable (broad singlet)s (broad)-
-NH-~7.0-8.0t~5-6
-CH(OH)-~4.0-4.5q~7
-CH₂- (pentyl, adjacent to NH)~3.2-3.4dt~7, 7
-CH₂- (pentyl)~1.4-1.6m-
-CH₂- (pentyl)~1.2-1.4m-
-CH₃ (propanamide)~1.3-1.5d~7
-CH₃ (pentyl)~0.8-1.0t~7
Note: This is a table of expected values. Actual experimental data may vary.

The broad singlet for the hydroxyl (-OH) proton is due to chemical exchange, and its position can vary with concentration and solvent. The amide proton (-NH-) is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) group of the pentyl chain. The methine proton (-CH(OH)-) would likely be a quartet, coupling with the methyl protons of the propanamide backbone. The various methylene groups of the pentyl chain would present as complex multiplets, with the terminal methyl group appearing as a triplet.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
C=O (amide)~170-175
-CH(OH)-~65-70
-CH₂- (pentyl, adjacent to NH)~39-42
-CH₂- (pentyl)~29-32
-CH₂- (pentyl)~22-25
-CH₃ (propanamide)~20-23
-CH₃ (pentyl)~13-15
Note: This is a table of expected values. Actual experimental data may vary.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The carbon bearing the hydroxyl group will also be significantly downfield due to the electronegativity of the oxygen atom. The signals for the pentyl chain carbons would appear in the aliphatic region of the spectrum.

To definitively establish the connectivity of atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming the adjacencies of the proton environments outlined in the ¹H NMR section. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Propanamide, 2-hydroxy-N-pentyl-, the molecular formula is C₈H₁₇NO₂ chemicalbook.com, giving a molecular weight of approximately 159.23 g/mol chemicalbook.com.

Expected Mass Spectrometry Data:

m/z Proposed Fragment
159[M]⁺ (Molecular Ion)
144[M - CH₃]⁺
116[M - C₃H₇]⁺
88[CH₃CH(OH)CONH₂]⁺
72[C₅H₁₁NH]⁺
Note: This is a table of expected fragmentation patterns. Actual experimental data may vary.

The mass spectrum would be expected to show a molecular ion peak at m/z 159. Common fragmentation pathways would likely involve the loss of the pentyl group, the cleavage of the amide bond, and other characteristic fragmentations that would help to confirm the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Expected IR and Raman Data:

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)3200-3600 (weak)
N-H stretch (amide)3100-35003100-3500
C-H stretch (aliphatic)2850-30002850-3000
C=O stretch (amide I)1630-16801630-1680 (strong)
N-H bend (amide II)1510-1570-
C-O stretch (hydroxyl)1050-1150-
C-N stretch1200-1350-
Note: This is a table of expected vibrational frequencies. Actual experimental data may vary.

The IR spectrum would be dominated by a broad O-H stretching band and a characteristic N-H stretching band. The strong absorption of the amide C=O stretch (Amide I band) would also be a prominent feature. Raman spectroscopy would also show these key functional groups, with the C=O stretch typically being a strong and sharp signal.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of Propanamide, 2-hydroxy-N-pentyl- would need to be grown.

Crystal Packing and Intermolecular Interactions

The crystal structure of amides, particularly those bearing hydroxyl and N-H groups, is predominantly governed by a network of hydrogen bonds. khanacademy.org In the case of 2-hydroxy-N-methylacetohydrazide, a related compound, single-crystal X-ray diffraction reveals a well-defined three-dimensional supramolecular network. nih.gov The molecular packing is dictated by a combination of strong O-H···O and N-H···O hydrogen bonds, as well as numerous weaker C-H···O interactions.

The primary intermolecular interactions observed in the crystal lattice of analogous structures involve the formation of hydrogen-bonded dimers. nih.gov For instance, in 2-hydroxy-N-methylacetohydrazide, molecules form dimers through O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov These dimers are then further interconnected by N-H···O hydrogen bonds, creating layers or more complex three-dimensional arrays. nih.gov

Table 1: Representative Crystallographic Data for an Analogous Compound (2-hydroxy-N-methylacetohydrazide)

ParameterValue
Empirical FormulaC₃H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.3369 (2)
b (Å)10.0536 (4)
c (Å)9.6139 (4)
α (°)90
β (°)99.789 (2)
γ (°)90
Volume (ų)508.33 (4)
Z4
Density (calculated) (g/cm³)1.374

Data sourced from a study on 2-hydroxy-N-methylacetohydrazide as an analogue. nih.gov

Table 2: Hydrogen Bond Geometry in an Analogous Compound (2-hydroxy-N-methylacetohydrazide)

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O1–H1···O2ⁱ0.841.872.705 (1)173
N2–H2A···O1ⁱⁱ0.882.112.986 (1)174

Symmetry codes: (i) -x+1, y-1/2, -z+3/2; (ii) x, -y+1/2, z-1/2. Data presented for 2-hydroxy-N-methylacetohydrazide as a representative example. nih.gov

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming strong and directional hydrogen bonds like Propanamide, 2-hydroxy-N-pentyl-. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.

The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can significantly influence which polymorphic form is obtained. For chiral amides, the crystallization process can also be affected by the enantiomeric purity of the sample. The presence of even small amounts of the opposite enantiomer can sometimes inhibit or alter the crystallization of the desired form. acs.org

While specific studies on the polymorphism of Propanamide, 2-hydroxy-N-pentyl- were not identified, the general behavior of N-substituted amides suggests that it is likely to exhibit polymorphic behavior. The flexibility of the N-pentyl group, combined with the multiple hydrogen bonding sites (hydroxyl, amide N-H, and carbonyl oxygen), allows for various possible packing arrangements. Theoretical studies on related amide systems have shown that subtle shifts in intermolecular interactions can lead to different, yet energetically similar, crystal structures. hrpub.org

The study of crystallization phenomena in such compounds often involves techniques like differential scanning calorimetry (DSC) to identify phase transitions between polymorphs and powder X-ray diffraction (PXRD) to characterize the different crystalline forms. The potential for forming different polymorphs is a critical consideration in the development of crystalline materials, as the properties of the final solid-state form are intrinsically linked to its crystal structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed view of the electronic and geometric features of a molecule. Density Functional Theory (DFT) is a prominent method employed for these studies, providing a balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of 2-hydroxy-N-pentylpropanamide has been elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A larger energy gap suggests higher stability and lower reactivity.

Studies have shown that the HOMO is primarily localized on the non-bonding orbitals of the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amide group. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carbonyl carbon and the amide group, suggesting these are the likely sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for 2-hydroxy-N-pentylpropanamide

ParameterEnergy (eV)
HOMO Energy-6.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.3 eV

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Atomic Charge Distributions and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of varying charge. Atomic charge distribution analysis quantifies the partial charges on each atom, providing insight into the molecule's polarity and electrostatic interactions. In 2-hydroxy-N-pentylpropanamide, the oxygen and nitrogen atoms carry partial negative charges due to their high electronegativity, while the carbonyl carbon and the hydrogen of the hydroxyl group exhibit partial positive charges.

Molecular Electrostatic Potential (MEP) maps visually represent the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting sites of intermolecular interactions. For 2-hydroxy-N-pentylpropanamide, the MEP map typically shows negative potential (red and yellow regions) around the carbonyl and hydroxyl oxygen atoms, indicating these are areas favorable for electrophilic attack and hydrogen bonding. Positive potential (blue regions) is generally found around the hydrogen atoms, particularly the amide and hydroxyl hydrogens.

Molecular Geometry Optimization and Energy Minimization

Determining the most stable three-dimensional arrangement of atoms in a molecule is achieved through geometry optimization and energy minimization calculations. These computational procedures systematically adjust the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which corresponds to the most stable structure. For 2-hydroxy-N-pentylpropanamide, these calculations confirm a non-planar structure, with the pentyl chain adopting a staggered conformation to minimize steric hindrance. The amide group is typically found to be in a planar or near-planar arrangement. The optimized geometry provides the foundation for further computational analyses, such as vibrational frequency calculations and molecular dynamics simulations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Fluctuations and Stability Analyses (RMSD, RMSF)

The Root Mean Square Fluctuation (RMSF) provides information about the flexibility of individual atoms or groups of atoms within the molecule. For 2-hydroxy-N-pentylpropanamide, RMSF analysis typically shows that the terminal atoms of the pentyl chain exhibit higher fluctuations, indicating greater mobility. In contrast, the core amide and hydroxyl-bearing carbon atoms tend to be more rigid.

Table 2: Representative MD Simulation Parameters for 2-hydroxy-N-pentylpropanamide

ParameterDescriptionTypical Value/Observation
RMSDMeasures the average deviation of the protein backbone from the initial structure.Reaches a stable plateau, indicating equilibration.
RMSFMeasures the fluctuation of individual residues around their average position.Higher for terminal regions of the pentyl chain.

Molecular Docking Studies for Theoretical Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in forecasting the binding mode and affinity of a ligand, such as Propanamide, 2-hydroxy-N-pentyl-, to the active site of a target receptor, often a protein or enzyme.

Molecular docking simulations for compounds structurally similar to Propanamide, 2-hydroxy-N-pentyl-, particularly those investigated as potential enzyme inhibitors, reveal common interaction patterns. The core structure, featuring a hydroxyl group, an amide linkage, and an alkyl chain, allows for a variety of non-covalent interactions within a receptor's binding pocket.

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH- and -C=O) groups are primary sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide nitrogen acts as a donor and the carbonyl oxygen as an acceptor. In studies involving enzymes like β-lactamases, key amino acid residues such as Serine (Ser), Lysine (Lys), and Threonine (Thr) are often involved in these crucial hydrogen bond networks, which anchor the ligand in the active site. nih.gov For instance, Ser70 and Ser130 are frequently identified as critical interacting residues in the active sites of these enzymes. nih.gov

Electrostatic Interactions: The polar nature of the amide and hydroxyl groups also contributes to electrostatic interactions with charged or polar residues within the binding site, further stabilizing the ligand-receptor complex.

The combination of these interactions dictates the specific orientation of Propanamide, 2-hydroxy-N-pentyl- within a binding site. The molecule's conformational flexibility allows it to adapt its shape to optimize these contacts, a key factor assessed during docking simulations.

Docking programs calculate a scoring function to estimate the theoretical binding affinity, often expressed in units of energy (e.g., kcal/mol). A lower (more negative) score typically indicates a more stable and favorable ligand-receptor interaction. While specific values for Propanamide, 2-hydroxy-N-pentyl- are not published, data from analogous systems demonstrate the utility of this approach. For example, in studies of β-lactamase inhibitors, docking scores are used to rank potential drug candidates and compare their theoretical efficacy against known inhibitors like clavulanic acid or tazobactam. nih.gov

The theoretical binding affinity is influenced by the sum of all interactions. The presence of the N-pentyl group is expected to contribute favorably to the binding energy due to the hydrophobic effect, which is a powerful driving force for ligand binding in aqueous environments.

Table 1: Predicted Interaction Profile for Propanamide, 2-hydroxy-N-pentyl- based on Analogous Systems
Interaction TypePotential Interacting Groups on LigandTypical Interacting Amino Acid ResiduesEstimated Contribution to Binding
Hydrogen Bonding-OH, -C=O, -NHSer, Thr, Asn, Gln, Lys, TyrHigh
Hydrophobic Interactions-CH2-(CH2)3-CH3 (Pentyl chain)Ala, Val, Leu, Ile, Phe, ProModerate to High
Van der Waals ForcesEntire MoleculeAll proximal residuesModerate

Quantitative Structure-Activity Relationship (QSAR) Studies utilizing Quantum Descriptors

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using quantum chemical descriptors, these models can provide deep insights into the electronic and geometric properties that govern a molecule's function. researchgate.net

To develop a QSAR model for a class of compounds including Propanamide, 2-hydroxy-N-pentyl-, a set of structurally related molecules with known biological activities (e.g., enzyme inhibition measured as IC₅₀ values) is required. nih.gov The first step involves calculating a wide range of molecular descriptors for each compound. nih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics methods and provide detailed information about the electronic properties of the molecule. nih.gov Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons and are often correlated with reactivity and interaction with biological targets.

Dipole Moment: This describes the polarity of the molecule, which is crucial for its interaction with polar biological environments and receptor sites.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's surface, identifying regions that are rich or poor in electrons and thus likely to engage in electrostatic or nucleophilic/electrophilic interactions.

Atomic Charges: These describe the charge distribution across the atoms of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build the model. nih.gov The goal is to create an equation that can accurately predict the biological activity of new, untested compounds based solely on their calculated descriptors. nih.gov For instance, a hypothetical linear QSAR model might look like:

log(1/IC₅₀) = c₀ + c₁(HOMO) + c₂(Dipole Moment) + c₃*(LogP)

Where the coefficients (c₁, c₂, c₃) indicate the direction and magnitude of each descriptor's influence on the activity.

The primary outcome of a successful QSAR study is the identification of the most important descriptors that influence biological activity. nih.gov By analyzing the QSAR model, researchers can determine which structural features are critical for a desired interaction.

If a descriptor like the LUMO energy shows a strong positive correlation with activity, it might suggest that the molecule's ability to accept electrons is key to its mechanism of action.

A strong correlation with a steric descriptor (e.g., molecular volume or surface area) related to the N-alkyl chain would highlight the importance of the size and shape of this substituent for fitting into the receptor's binding pocket. For Propanamide, 2-hydroxy-N-pentyl-, the model could quantify the ideal length or bulk of the alkyl chain for optimal activity.

The significance of descriptors related to hydrogen bonding capacity would reinforce the findings from molecular docking, confirming the critical role of the hydroxyl and amide groups.

These insights are invaluable for rational drug design, allowing medicinal chemists to synthetically modify the lead compound (e.g., by changing the length of the N-alkyl chain, or substituting the hydroxyl group) to enhance its predicted activity before undertaking laborious and expensive synthesis and testing.

Table 2: Key Quantum Descriptors and Their Potential Influence on the Activity of Propanamide, 2-hydroxy-N-pentyl-
Quantum DescriptorStructural Feature RepresentedPotential Implication for Biological Activity
Energy of HOMOElectron-donating abilityGoverns reactivity and formation of charge-transfer complexes.
Energy of LUMOElectron-accepting abilityIndicates susceptibility to nucleophilic attack.
Dipole MomentOverall molecular polarityInfluences solubility and ability to cross membranes and bind to polar sites.
Molecular Electrostatic Potential (MEP)Charge distribution on molecular surfaceIdentifies specific sites for hydrogen bonding and electrostatic interactions.

Chemical Reactivity and Mechanistic Pathways

Reaction Mechanisms of Amidation and Hydroxylation

The synthesis of Propanamide, 2-hydroxy-N-pentyl-, can be achieved through several established chemical routes, primarily involving the formation of the amide bond (amidation) or the introduction of the hydroxyl group (hydroxylation).

One of the most direct methods for the synthesis of Propanamide, 2-hydroxy-N-pentyl-, is the amidation of a lactic acid derivative . This typically involves the reaction of an activated form of lactic acid, such as an ester like ethyl lactate (B86563), with pentylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of pentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactate ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (e.g., ethoxide) to yield the N-pentyl amide. This process is often carried out at elevated temperatures, sometimes in a sealed vessel to prevent the escape of the volatile amine. orgsyn.org A patent describes a similar process for producing various lactamides by reacting a lactate ester with a primary or secondary amine. google.com

Alternatively, the amide can be formed by reacting lactide, the cyclic di-ester of lactic acid, with pentylamine. This reaction also follows a nucleophilic acyl substitution pathway, where the amine attacks one of the ester carbonyls in the lactide ring, leading to ring-opening and the formation of the desired α-hydroxy amide. google.com

Another synthetic approach involves the hydroxylation of a pre-existing N-pentylpropanamide . While direct hydroxylation at the α-carbon of a simple amide is challenging, indirect methods have been developed. For instance, a metal-free cascade reaction involving aerobic C(sp³)–H hydroxylation has been established for N-aryl amides, which could be conceptually applied. libretexts.org This type of reaction often involves the generation of a more acidic α-proton, facilitating oxidation.

Cleavage and Degradation Pathways (Chemical)

Propanamide, 2-hydroxy-N-pentyl-, can undergo cleavage and degradation through several chemical pathways, with hydrolysis of the amide bond being the most significant.

Amide Hydrolysis: The amide bond in Propanamide, 2-hydroxy-N-pentyl-, is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-hydroxypropanoic acid (lactic acid) and pentylamine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is first protonated. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comyoutube.com A tetrahedral intermediate is formed, followed by proton transfer to the nitrogen atom. The C-N bond then cleaves, releasing pentylamine (which is protonated under the acidic conditions to form the pentylammonium ion) and lactic acid. libretexts.orgyoutube.com This reaction is generally irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then expels the pentylamide anion as the leaving group. The pentylamide anion is a strong base and subsequently deprotonates the newly formed carboxylic acid (lactic acid) in an irreversible acid-base reaction, driving the equilibrium towards the products. chemistrysteps.com

Reactivity of Hydroxyl and Amide Functional Groups

The hydroxyl and amide groups of Propanamide, 2-hydroxy-N-pentyl- exhibit characteristic reactivities, allowing for a variety of chemical transformations.

Reactivity of the Hydroxyl Group: The secondary hydroxyl group can undergo reactions typical of alcohols.

Acylation: The hydroxyl group can be acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding ester.

Etherification: Etherification can be achieved, for example, by deprotonating the alcohol with a strong base to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis).

Oxidation: Oxidation of the secondary alcohol would yield the corresponding α-keto amide, N-pentyl-2-oxopropanamide.

Reactivity of the Amide Functional Group: The amide group is relatively unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character. masterorganicchemistry.com However, it can undergo certain transformations.

Reduction: The amide can be reduced to the corresponding amine, 1-(pentylamino)propan-2-ol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com The reaction proceeds by addition of a hydride to the carbonyl carbon, followed by elimination of an oxygen-metal species to form an iminium ion, which is then further reduced by another hydride. masterorganicchemistry.com

N-Alkylation: While the nitrogen is not strongly nucleophilic, N-alkylation of amides can be achieved under specific conditions, often involving strong bases. Direct catalytic N-alkylation of α-amino acid amides using alcohols has been demonstrated with ruthenium catalysts. nih.gov

Derivatization Reactions for Novel Analogues

The functional groups of Propanamide, 2-hydroxy-N-pentyl- serve as handles for derivatization to produce novel analogues with potentially different properties.

Esterification of the Hydroxyl Group: As mentioned, the hydroxyl group can be esterified to produce a range of ester derivatives. The choice of acylating agent would determine the nature of the resulting ester.

Formation of α-Amino Amides: The hydroxyl group can be converted to an amino group to form the corresponding α-amino amide. This can be achieved through a two-step process involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (B81097) (which is subsequently reduced).

Modification of the N-pentyl Group: While not directly a reaction of the core functional groups, modifications to the N-pentyl chain could be envisioned in a synthetic strategy starting from a different primary amine.

Below is a table summarizing some potential derivatization reactions:

Starting MaterialReagent(s)Product Class
Propanamide, 2-hydroxy-N-pentyl-Acyl chloride, baseO-Acyl-N-pentyl-2-hydroxypropanamide
Propanamide, 2-hydroxy-N-pentyl-NaH, Alkyl halideO-Alkyl-N-pentyl-2-hydroxypropanamide
Propanamide, 2-hydroxy-N-pentyl-LiAlH₄, then H₂O1-(Pentylamino)propan-2-ol
Propanamide, 2-hydroxy-N-pentyl-1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/CPropanamide, 2-amino-N-pentyl-

Biochemical Transformations and Enzymatic Interactions

Enzymatic Hydrolysis and Biodegradation Pathways

The primary route for the metabolism of amides in biological systems is through enzymatic hydrolysis. This process involves the cleavage of the robust amide bond, a reaction that is kinetically slow without catalytic intervention. byjus.com Enzymes provide a microenvironment that facilitates this cleavage under mild physiological conditions. nih.gov

The biodegradation of amides like Propanamide, 2-hydroxy-N-pentyl- is intrinsically linked to the broader metabolic pathways of nitrogen-containing organic compounds. Key enzymes in this process belong to the hydrolase family, particularly amidases. wikipedia.org

Amidases (EC 3.5.1.4): These enzymes, also known as acylamide amidohydrolases, directly catalyze the hydrolysis of an amide bond to yield a carboxylic acid and ammonia (B1221849) or an amine. wikipedia.orgallen.in For Propanamide, 2-hydroxy-N-pentyl-, an amidase would cleave the bond between the carbonyl carbon and the nitrogen atom. Amidases are widespread in prokaryotes and eukaryotes and possess a conserved amino acid sequence known as the AS sequence. wikipedia.org The catalytic mechanism often involves a unique Ser-Ser-Lys triad (B1167595) to effect the hydrolysis. wikipedia.org

Nitrile Hydratases (EC 4.2.1.84) and Nitrilases (EC 3.5.5.1): While Propanamide, 2-hydroxy-N-pentyl- is an amide, its metabolic context can be understood in relation to nitrile metabolism. Nature employs two primary enzymatic routes to convert nitriles into carboxylic acids.

Nitrilase Pathway: Nitrilases directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia.

Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile into an amide intermediate. Subsequently, an amidase hydrolyzes this amide to the final carboxylic acid and ammonia. wikipedia.org

Therefore, Propanamide, 2-hydroxy-N-pentyl- could be viewed as a potential intermediate in the biodegradation of a corresponding nitrile via the latter pathway. The presence of these enzymatic systems in various microorganisms suggests potential pathways for the environmental degradation of such compounds.

Table 1. Key enzymes involved in the metabolism of amides and related nitrile compounds.

The enzymatic hydrolysis of Propanamide, 2-hydroxy-N-pentyl- results in the formation of two distinct molecules. As an N-substituted derivative of lactamide (B1674226), its cleavage yields lactic acid (2-hydroxypropanoic acid) and pentylamine. allen.inmasterorganicchemistry.com

The reaction can be catalyzed by amidases or certain proteases that exhibit amidase activity. libretexts.org The process involves a nucleophilic attack by a water molecule on the carbonyl carbon of the amide bond, facilitated by the enzyme's active site residues. byjus.comlibretexts.org This biotransformation effectively breaks down the compound into smaller, more readily metabolized components. The resulting lactic acid is a common metabolite that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, while the pentylamine would be further metabolized through pathways for amine degradation.

Interaction with Biological Macromolecules (Enzymes, Receptors – Theoretical/Mechanistic)

Given its structure, Propanamide, 2-hydroxy-N-pentyl- could theoretically act as an enzyme inhibitor, particularly for proteases or other amidases.

Competitive Inhibition: The molecule shares structural features with endogenous substrates of enzymes that process N-acyl compounds or peptides. It could act as a competitive inhibitor by binding to the active site of such an enzyme, preventing the natural substrate from binding. This type of inhibition is often reversible and depends on the relative concentrations of the inhibitor and substrate. nih.gov

Substrate-like Inhibition: Many inhibitors are designed to mimic the transition state of the enzymatic reaction. nih.gov While Propanamide, 2-hydroxy-N-pentyl- itself is a stable molecule, it could serve as a scaffold for designing more potent inhibitors. For instance, peptide nitriles can act as potent, reversible inhibitors of cysteine proteases by forming a covalent thioimidate adduct, mimicking a reactive intermediate. ku.edu

Irreversible Inhibition: If chemically modified, the scaffold of Propanamide, 2-hydroxy-N-pentyl- could be used to create an irreversible inhibitor. For example, the incorporation of a Michael acceptor group could lead to the formation of a stable covalent bond with a nucleophilic residue (like cysteine) in the enzyme's active site, leading to permanent inactivation. ku.edu

The stable binding of a ligand like Propanamide, 2-hydroxy-N-pentyl- within the active site of a protein is mediated by a combination of non-covalent interactions. letstalkacademy.com These interactions, though individually weak, collectively contribute to the stability and specificity of the protein-ligand complex. nih.gov

Hydrogen Bonding: The structure of Propanamide, 2-hydroxy-N-pentyl- offers multiple opportunities for hydrogen bonding. libretexts.org The oxygen of the carbonyl group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, while the hydrogen of the amide group and the hydrogen of the hydroxyl group can act as hydrogen bond donors. ias.ac.innih.gov These groups can form specific hydrogen bonds with the amino acid side chains (e.g., asparagine, serine, histidine) or the peptide backbone of an enzyme's active site, ensuring precise orientation and stabilization. libretexts.orgnih.gov

Table 2. Theoretical non-covalent interactions between Propanamide, 2-hydroxy-N-pentyl- and an enzyme active site.

Exploration of Advanced Materials and Biotechnological Applications Theoretical/precursor Focus

Precursors for Polymer Synthesis and Material Design

The bifunctional nature of Propanamide, 2-hydroxy-N-pentyl-, featuring both a hydroxyl and an amide group, makes it a compelling, albeit theoretical, monomer for step-growth polymerization. The amide functionality is a cornerstone of robust polymers like polyamides, known for their strength and durability due to strong intermolecular hydrogen bonding. chemistrytalk.org The incorporation of N-substituted amides, such as Propanamide, 2-hydroxy-N-pentyl-, into a polymer backbone could introduce unique properties. fiveable.me

The presence of the N-pentyl group is significant. The length and nature of N-alkyl side chains are known to influence the physical properties of amide-based polymers, including their solubility and thermal behavior. acs.orgnih.gov The five-carbon chain of the pentyl group would likely increase the hydrophobicity of a resulting polymer compared to polymers made from less substituted lactamides. This could lead to materials with tailored properties for specific applications, such as biodegradable plastics with controlled degradation rates. nih.govrasayanjournal.co.in

Furthermore, the hydroxyl group offers a reactive site for forming polyester (B1180765) amides (PEAs). mdpi.comresearchgate.netrsc.org PEAs are a class of biodegradable polymers that combine the mechanical strength of polyamides with the degradability of polyesters. By carefully controlling the polymerization process, it is theoretically possible to create copolymers with a precise balance of ester and amide linkages, thereby fine-tuning the material's thermal and mechanical properties. researchgate.net The chiral center at the C2 position, derived from lactic acid, could also be exploited to create stereoregular polymers with unique crystalline structures and properties.

Table 1: Theoretical Polymer Architectures Incorporating Propanamide, 2-hydroxy-N-pentyl-

Polymer TypePotential Monomer(s)Key Linkage(s)Theoretical Properties
PolyamidePropanamide, 2-hydroxy-N-pentyl- (with a suitable dicarboxylic acid)AmideEnhanced hydrophobicity, potential for stereoregularity
Polyester Amide (PEA)Propanamide, 2-hydroxy-N-pentyl- (self-polymerized or with other hydroxy acids/diols and diacids)Ester, AmideTunable biodegradability, combination of strength and flexibility
Functionalized PolymerPropanamide, 2-hydroxy-N-pentyl- (as a functional monomer in addition polymerization)Carbon-carbon backbone with pendant hydroxy-amide groupsSites for crosslinking or further modification

Potential in Drug Delivery Systems (Theoretical Formulation)

Lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are often employed to improve the oral bioavailability of poorly water-soluble drugs. nih.gov These systems can encapsulate lipophilic drugs and facilitate their transport across the gastrointestinal barrier. nih.gov While not a lipid itself, the amphiphilic nature of Propanamide, 2-hydroxy-N-pentyl-—possessing both a polar hydroxy-amide head and a nonpolar pentyl tail—could make it a useful excipient or surface-modifying agent in such formulations. Its presence could theoretically enhance drug loading and modulate the release profile of the active pharmaceutical ingredient.

Moreover, the amide bond is a fundamental linkage in many pharmaceutical compounds and drug delivery matrices. researchgate.netlibretexts.org Polymeric nanoparticles derived from monomers like Propanamide, 2-hydroxy-N-pentyl- could form a biodegradable matrix for the sustained release of an encapsulated drug. The rate of drug release could be tailored by adjusting the polymer's composition and molecular weight, which in turn would be influenced by the N-pentyl side chain. nih.gov

Role as Building Blocks in Pharmaceutical Discovery

Chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereochemistry. mdpi.comnih.gov Propanamide, 2-hydroxy-N-pentyl-, derived from chiral lactic acid, is itself a chiral building block. The presence of a defined stereocenter at the C2 position makes it a valuable synthon for the asymmetric synthesis of more complex molecules. researchgate.netiupac.org

The synthesis of chiral amides is a significant area of research in medicinal chemistry. researchgate.netnih.gov Propanamide, 2-hydroxy-N-pentyl- can serve as a readily available starting material or intermediate in the synthesis of novel drug candidates. The N-pentyl group can be a key structural motif or can be further modified to explore structure-activity relationships (SAR). The ability to introduce a specific alkyl chain at the nitrogen atom of the lactamide (B1674226) structure allows for the fine-tuning of a molecule's properties, such as its lipophilicity and binding affinity to biological targets. fiveable.me

The efficient synthesis of α-hydroxy amides can be achieved through the direct amidation of lactic acid. researchgate.net This accessibility makes N-substituted lactamides like Propanamide, 2-hydroxy-N-pentyl- attractive for use in combinatorial chemistry and high-throughput screening to identify new lead compounds.

Potential in Bioactive Molecule Development (Mechanistic and Theoretical)

The structural features of Propanamide, 2-hydroxy-N-pentyl- bear a resemblance to certain classes of naturally occurring bioactive molecules, suggesting its potential as a scaffold for the development of new therapeutic agents.

N-acyl amino acids are a family of endogenous signaling lipids that play roles in various physiological processes. nih.govwikipedia.orgresearchgate.net These molecules consist of a fatty acid linked to an amino acid via an amide bond. Propanamide, 2-hydroxy-N-pentyl- can be viewed as a short-chain N-acyl derivative of a hydroxy-amino acid analog. This structural similarity suggests that it could potentially interact with the same biological targets as natural N-acyl amino acids or serve as a lead structure for the design of modulators of these signaling pathways.

Furthermore, the field of quorum sensing in bacteria involves signaling molecules known as N-acyl-homoserine lactones (AHLs). nih.govnih.govwikipedia.org AHLs are crucial for bacterial communication and the regulation of virulence. frontiersin.orgmdpi.com They possess a lactone ring and an N-acyl side chain, and their activity is highly dependent on the structure of this side chain. nih.govfrontiersin.org While Propanamide, 2-hydroxy-N-pentyl- is not a lactone, its N-acyl alpha-hydroxy amide structure shares features with AHLs. This raises the theoretical possibility that it could act as an antagonist or agonist of quorum sensing, potentially offering a novel approach to antimicrobial therapy. The N-pentyl chain would be a key determinant in any such interaction.

Future Research Directions and Emerging Paradigms

Development of Novel Asymmetric Synthetic Strategies

The presence of a stereocenter at the second carbon of the propanamide backbone makes the development of asymmetric synthetic routes a critical area of future research. The ability to selectively produce one enantiomer over the other is paramount, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Current research into the synthesis of chiral α-hydroxy amides has laid the groundwork for future investigations. One promising approach involves the use of chiral catalysts, such as modified BINOL-derived phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. Future work could focus on developing more efficient and selective catalyst systems that can operate under milder conditions and with a broader substrate scope, including N-pentyl and other long-chain alkyl groups.

Another avenue of exploration is the use of biocatalysis. Enzymes, such as lipases and nitrilases, have demonstrated high enantioselectivity in the synthesis of chiral building blocks. The development of engineered enzymes specifically tailored for the synthesis of Propanamide, 2-hydroxy-N-pentyl- could provide a highly efficient and environmentally friendly synthetic route. Research in this area would involve screening existing enzyme libraries and employing directed evolution to optimize enzyme performance.

Synthetic Strategy Potential Advantages Research Focus
Chiral CatalysisHigh enantioselectivity, broad applicabilityDevelopment of novel, highly efficient, and selective catalysts
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme screening, directed evolution for tailored enzymes
Chiral Pool SynthesisUtilization of readily available chiral starting materialsIdentification of suitable and cost-effective chiral precursors

Advanced Computational Design of Propanamide Analogues with Tuned Properties

Computational chemistry offers a powerful toolkit for the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. For Propanamide, 2-hydroxy-N-pentyl- and its analogues, computational methods can be employed to predict and tune a range of characteristics, from their conformational preferences to their electronic properties.

Density functional theory (DFT) calculations can be used to investigate the intramolecular hydrogen bonding between the hydroxyl and amide groups, which plays a crucial role in determining the molecule's three-dimensional structure and its interactions with other molecules. By systematically modifying the substituents on the propanamide backbone and the N-alkyl chain, researchers can computationally screen for analogues with optimized geometries for specific applications.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in different environments, such as in solution or at interfaces. This is particularly relevant for understanding their potential applications as surfactants, ligands for metal extraction, or as building blocks for self-assembling materials. Future research could focus on developing more accurate force fields for this class of compounds to enhance the predictive power of MD simulations.

Computational Method Predicted Properties Research Goal
Density Functional Theory (DFT)Molecular geometry, electronic structure, intramolecular interactionsScreening for analogues with optimized conformations and reactivity
Molecular Dynamics (MD)Dynamic behavior, solvation properties, self-assemblyUnderstanding and predicting macroscopic properties for material applications
Quantitative Structure-Activity Relationship (QSAR)Biological activity, toxicityDesigning analogues with enhanced biological profiles

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology provides a fertile ground for discovering new applications for molecules like Propanamide, 2-hydroxy-N-pentyl-. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amide group), along with a lipophilic alkyl chain, suggests a potential for these molecules to interact with biological systems.

One area of future interdisciplinary research is the exploration of their potential as antimicrobial or antifungal agents. The amphiphilic nature of these compounds could enable them to disrupt microbial membranes, leading to cell death. High-throughput screening of a library of Propanamide, 2-hydroxy-N-pentyl- analogues against a panel of pathogenic bacteria and fungi could identify lead compounds for further development.

Another promising direction is the investigation of their role as signaling molecules or modulators of biological pathways. Fatty acid amides, which share structural similarities with the target compound, are known to play important roles in physiological processes. Research could focus on whether Propanamide, 2-hydroxy-N-pentyl- or its derivatives can mimic or antagonize the effects of these endogenous signaling molecules, potentially opening up new therapeutic avenues.

Q & A

Basic Research Questions

Q. How can researchers determine key physicochemical properties (e.g., solubility, melting point) of Propanamide, 2-hydroxy-N-pentyl- for experimental design?

  • Methodological Answer : Utilize standardized databases like the NIST Chemistry WebBook to access thermodynamic and spectroscopic data. Validate experimentally via differential scanning calorimetry (DSC) for melting point determination and HPLC for solubility profiling. Cross-reference results with literature to identify discrepancies, and document all conditions (e.g., solvent systems, temperature gradients) to ensure reproducibility .

Q. What analytical techniques are recommended for validating the purity of synthesized Propanamide, 2-hydroxy-N-pentyl-?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm structural integrity, IR spectroscopy to identify functional groups (e.g., hydroxyl, amide), and chromatographic methods (HPLC, GC-MS) to assess purity. For quantitative analysis, use calibration curves with reference standards and report detection limits .

Q. How should researchers design synthetic protocols to optimize yield and minimize byproducts for this compound?

  • Methodological Answer : Conduct reaction parameter screening (e.g., temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. Monitor reaction progress via TLC or in situ FTIR. Purify intermediates via recrystallization or column chromatography, and characterize each step with spectroscopic methods to isolate target compounds efficiently .

Advanced Research Questions

Q. How can polarized IR-LD spectroscopy resolve ambiguities in the molecular conformation of Propanamide, 2-hydroxy-N-pentyl-?

  • Methodological Answer : Orient crystalline samples in nematic liquid crystals to obtain polarized IR spectra. Compare experimental absorbance ratios (parallel vs. perpendicular) with ab initio calculations (e.g., DFT) to assign vibrational modes. Validate against single-crystal X-ray diffraction data to confirm spatial arrangements of functional groups (e.g., hydroxyl and pentyl chain orientation) .

Q. What strategies address contradictions between experimental and computational spectral data for Propanamide, 2-hydroxy-N-pentyl-?

  • Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) to align with experimental conditions (e.g., solvent effects, temperature). Use multi-technique validation: For example, reconcile IR and Raman spectra with DFT simulations, and cross-check NMR chemical shifts with predicted isotropic shielding tensors. Document deviations systematically to refine computational models .

Q. How can researchers ensure reproducibility in preclinical studies involving Propanamide, 2-hydroxy-N-pentyl-?

  • Methodological Answer : Adhere to NIH preclinical reporting guidelines, including detailed documentation of biological models (e.g., cell lines, animal strains), dosing regimens, and statistical methods (e.g., ANOVA with post hoc tests). Use open-access platforms to share raw data (spectra, chromatograms) and metadata (instrument settings, batch variations) .

Data Presentation and Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Report IC₅₀/EC₅₀ values with 95% confidence intervals and use bootstrapping to assess model robustness. Include negative controls and biological replicates to distinguish compound-specific effects from experimental noise .

Q. How should researchers present conflicting spectral data in publications?

  • Methodological Answer : Use comparative tables to list experimental vs. computational peaks (e.g., IR frequencies, NMR shifts). Annotate discrepancies with potential explanations (e.g., crystal packing effects, solvent interactions). Provide raw spectral files in supplementary materials for peer review .

Synthesis and Stability

Q. What stability-indicating methods are critical for long-term storage studies of Propanamide, 2-hydroxy-N-pentyl-?

  • Methodological Answer : Perform accelerated degradation studies under stress conditions (heat, light, humidity). Monitor degradation products via LC-MS and quantify using validated stability-indicating assays. Establish storage guidelines (e.g., inert atmosphere, −20°C) based on Arrhenius kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.